molecular formula C11H19FN2O2 B14024040 Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B14024040
M. Wt: 230.28 g/mol
InChI Key: SQGMDGFGOQBVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a fluorine atom and an amino group

Preparation Methods

The synthesis of tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluorine atom and the amino group. Reaction conditions may vary, but common reagents include fluorinating agents and amine sources. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar structure but lacks the fluorine atom.

    Tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: Contains a hydroxy group instead of an amino group.

    Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: Different bicyclic structure

These comparisons highlight the uniqueness of this compound, particularly its fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12)4-11(13,5-10)7-14/h4-7,13H2,1-3H3

InChI Key

SQGMDGFGOQBVCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.